molecular formula C16H17NO2 B11945366 N-(3,4-Dimethoxybenzylidene)-O-toluidine CAS No. 120592-04-3

N-(3,4-Dimethoxybenzylidene)-O-toluidine

Cat. No.: B11945366
CAS No.: 120592-04-3
M. Wt: 255.31 g/mol
InChI Key: XPUDSOZEVRVJAG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzylidene)-O-toluidine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and O-toluidine. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an imine group (-C=N-) which is formed by the reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the amine group of O-toluidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzylidene)-O-toluidine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-O-toluidine.

    Substitution: Formation of substituted derivatives on the aromatic rings.

Scientific Research Applications

N-(3,4-Dimethoxybenzylidene)-O-toluidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)-O-toluidine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The molecular targets and pathways involved include inhibition of microbial enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxybenzylidene)-O-toluidine is unique due to its specific structural features, such as the presence of both methoxy groups and the imine linkage. These features contribute to its distinct chemical reactivity and biological activities compared to other similar Schiff base compounds.

Properties

CAS No.

120592-04-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine

InChI

InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3

InChI Key

XPUDSOZEVRVJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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